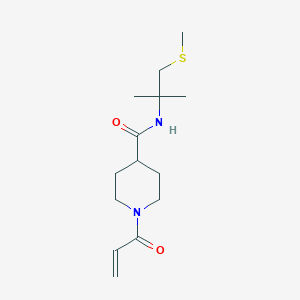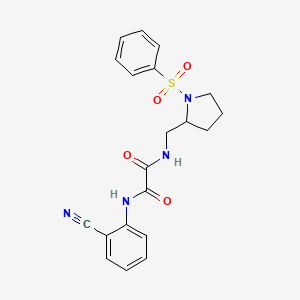
4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemistry and Synthesis Applications
- Heterocyclic Compound Synthesis : Compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and others, showcasing the versatility of pyrazolyl phenols in chemical synthesis (Gomaa & Ali, 2020).
Biological and Therapeutic Applications
- Chemosensors Development : Compounds based on 4-methyl-2,6-diformylphenol, a structural analog, are crucial in developing chemosensors for detecting metal ions, anions, and neutral molecules, indicating the potential of fluorinated phenols in sensor technology (Roy, 2021).
- Cytochrome P450 Enzyme Inhibition : The study of cytochrome P450 inhibitors, including pyrazolyl compounds, aids in understanding drug-drug interactions and developing selective inhibitors for therapeutic use (Khojasteh et al., 2011).
Pharmacological Research
- Antimicrobial Activity : Methyl-substituted pyrazoles, including phenolic derivatives, have been identified as potent scaffolds exhibiting a wide spectrum of biological activities, highlighting the antimicrobial potential of such compounds (Sharma et al., 2021).
Environmental and Toxicological Studies
- Environmental Occurrence and Toxicity : Research on synthetic phenolic antioxidants (SPAs), which may share structural similarities with 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol, focuses on their environmental presence, human exposure, and potential toxic effects, emphasizing the need for understanding the environmental impact of such compounds (Liu & Mabury, 2020).
Safety and Hazards
4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .
Future Directions
Given the limited information available on 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol, future research could focus on elucidating its synthesis methods, chemical reactions, mechanism of action, and detailed physical and chemical properties. Additionally, its potential biological activities and applications could be explored, given the known activities of structurally similar compounds .
Properties
IUPAC Name |
4-fluoro-2-(2-methylpyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13-9(4-5-12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHGRRGHBXHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate](/img/structure/B2595196.png)


![2-[(4-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595199.png)

![(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2595204.png)
![2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2595205.png)






![2-(benzylthio)-5-methyl-7-(4-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2595218.png)
